molecular formula C14H13F3N4O2 B2796620 (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-32-0

(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

カタログ番号: B2796620
CAS番号: 2034322-32-0
分子量: 326.279
InChIキー: ZOMLPJMHLPRCEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridine ring substituted with a methyl group at the 6-position, linked via a methanone group to a pyrrolidine scaffold. The pyrrolidine is further substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and oxadiazole moieties may contribute to π-π stacking and hydrogen-bonding interactions, respectively.

特性

IUPAC Name

(6-methylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c1-8-2-3-9(6-18-8)12(22)21-5-4-10(7-21)11-19-13(23-20-11)14(15,16)17/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLPJMHLPRCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel class of synthetic organic molecules that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H14F3N5O\text{C}_{14}\text{H}_{14}\text{F}_{3}\text{N}_{5}\text{O}

This structure features a pyridine ring, a pyrrolidine moiety, and an oxadiazole group, which are known to contribute to the biological activity through various mechanisms.

The biological activity of (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence pharmacokinetic properties.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It potentially binds to receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
1aMCF-70.48Induces apoptosis via caspase activation
1bHCT-1160.78Cell cycle arrest at G1 phase
1cU9370.19Cytotoxicity via mitochondrial pathway

These findings suggest that the oxadiazole moiety contributes significantly to the cytotoxic effects observed in various cancer cell lines .

Insecticidal Activity

The compound has also shown promise in agricultural applications, particularly as an insecticide. In a study evaluating its efficacy against Plutella xylostella:

CompoundConcentration (mg/L)Mortality Rate (%)
12q197.67
Control-20

This data indicates a high level of insecticidal activity, making it a candidate for further development in pest management strategies .

Case Studies and Research Findings

In a comprehensive evaluation of related compounds:

  • Case Study A : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against leukemia cell lines. The derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin.
  • Case Study B : Molecular docking studies revealed strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting a mechanism for their anticancer effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,2,4-Oxadiazole Derivatives ()

Compounds 1a and 1b from share a 1,2,4-oxadiazole core but differ in substitution patterns:

  • Oxadiazole Substituent: The target compound has a 5-trifluoromethyl group, while 1a/1b feature a 3-(4-pyridyl) group.
  • Pyrrolidine Substitution : In the target compound, the pyrrolidine is directly linked to the oxadiazole, creating a rigid heterocyclic system. In contrast, 1a/1b have a phenylethyl-substituted pyrrolidin-3-yloxy group, introducing a flexible oxygen linker and aromatic phenyl group. This flexibility may reduce binding affinity in biological targets compared to the target compound’s constrained structure .
  • Stereochemistry: 1a and 1b differ in the stereochemistry of their pyrrolidine substituents (R vs. S configurations), which could influence chiral recognition in target binding.
Table 1: Structural Comparison with 1a/1b
Feature Target Compound 1a/1b ()
Oxadiazole Substituent 5-Trifluoromethyl 3-(4-Pyridyl)
Pyrrolidine Linker Direct 3-oxadiazole attachment 3-Oxy-phenylethyl group
Key Functional Groups Lipophilic CF₃, rigid heterocyclic system Polar pyridyl, flexible aryl-alkyl chain

Comparison with Pyridine Derivatives ()

The Catalog of Pyridine Compounds () lists derivatives such as:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Contains a methoxy group and ethanone substituent on pyridine, lacking the oxadiazole moiety. The ethanone group may reduce metabolic stability compared to the target compound’s trifluoromethyl-oxadiazole system.
  • (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime : Features a bulky tert-butyldimethylsilyl (tBDMS) group, which improves steric protection and solubility but complicates synthetic accessibility. The target compound’s trifluoromethyl group offers a balance between lipophilicity and synthetic feasibility.
Table 2: Comparison with Pyridine-Based Analogs
Compound () Key Features Contrast with Target Compound
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, ethanone, no oxadiazole Less metabolic stability, lower rigidity
2-Fluoro derivatives with tBDMS groups Bulky silyl groups, fluorine substitution Enhanced steric protection but synthetic complexity

Research Implications and SAR Insights

  • Trifluoromethyl vs. Pyridyl : The trifluoromethyl group in the target compound likely enhances bioavailability and resistance to oxidative metabolism compared to pyridyl-containing analogs like 1a/1b .
  • Rigidity vs. Flexibility : The direct attachment of oxadiazole to pyrrolidine in the target compound may improve binding affinity to targets requiring structural rigidity, such as enzyme active sites.
  • Stereochemical Considerations : While 1a/1b highlight the importance of stereochemistry, the target compound’s activity could be further optimized by exploring pyrrolidine ring conformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using reagents like hydroxylamine derivatives .
  • Step 2 : Coupling the 6-methylpyridine moiety via a nucleophilic acyl substitution or amidation reaction, requiring anhydrous solvents (e.g., DMF or THF) and bases like triethylamine to neutralize HCl byproducts .
  • Key Conditions : Strict temperature control, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to prevent side reactions (e.g., trifluoromethyl group degradation) .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon signals for the oxadiazole (C=O at ~160 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) with ≤2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What potential biological activities or pharmacological targets are associated with this compound?

  • Methodological Answer : Based on structural analogs:

  • Target Screening : Prioritize kinases, GPCRs, or enzymes (e.g., mTOR) due to the oxadiazole’s electron-deficient nature and trifluoromethyl group’s metabolic stability .
  • In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3) to evaluate anti-proliferative effects via autophagy induction, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility and reaction kinetics .
  • Real-Time Monitoring : Use FTIR to track nitrile oxide intermediate formation (C≡N-O stretch at ~2250 cm⁻¹) and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions between computational modeling and experimental data for conformational stability?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated torsional angles (e.g., pyrrolidine-oxadiazole dihedral angles) with X-ray crystallography or NOESY NMR data .
  • Solvent Dynamics : Perform MD simulations in explicit solvent models (e.g., water/DMSO) to assess conformational flexibility vs. crystal structure rigidity .

Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure oxidative degradation rates; compare with non-CF₃ analogs .
  • LogD Studies : Evaluate lipophilicity shifts via shake-flask assays (pH 7.4) to correlate CF₃ effects on membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。